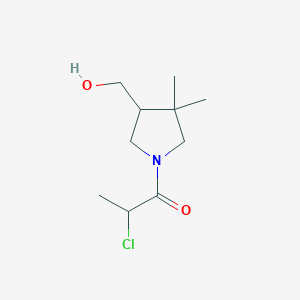
2-Chloro-1-(4-(hydroxymethyl)-3,3-dimethylpyrrolidin-1-yl)propan-1-one
Übersicht
Beschreibung
The compound “2-Chloro-1-(4-(hydroxymethyl)-3,3-dimethylpyrrolidin-1-yl)propan-1-one” is a chlorinated propanone with a substituted pyrrolidine ring. Pyrrolidines are a class of organic compounds that contain a five-membered nitrogenous ring. They are found in many natural alkaloids and are used in the synthesis of pharmaceuticals .
Molecular Structure Analysis
The molecular structure of this compound would consist of a pyrrolidine ring substituted with a hydroxymethyl group and two methyl groups, attached to a chlorinated propanone. The exact structure and stereochemistry would depend on the specific conditions and reagents used in its synthesis .Chemical Reactions Analysis
As a chlorinated propanone, this compound would likely undergo reactions typical of ketones and chlorinated hydrocarbons. This could include nucleophilic addition reactions at the carbonyl group and substitution reactions at the chlorine atom .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Typical properties to consider would include its molecular weight, boiling point, melting point, solubility in various solvents, and stability under different conditions .Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry: Synthesis of Imidazole Derivatives
This compound can serve as a precursor in the synthesis of imidazole derivatives, which are prominent in medicinal chemistry. Imidazole rings are found in many therapeutic agents due to their efficacy in treating a wide range of conditions, from antifungals to chemotherapeutics .
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-chloro-1-[4-(hydroxymethyl)-3,3-dimethylpyrrolidin-1-yl]propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18ClNO2/c1-7(11)9(14)12-4-8(5-13)10(2,3)6-12/h7-8,13H,4-6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCPZCSALMAQYRC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CC(C(C1)(C)C)CO)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-1-(4-(hydroxymethyl)-3,3-dimethylpyrrolidin-1-yl)propan-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




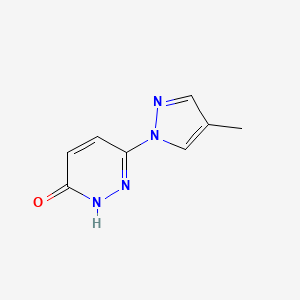
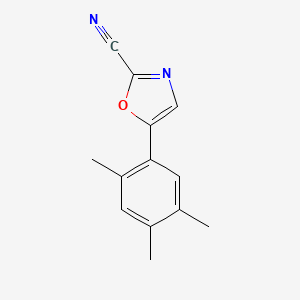


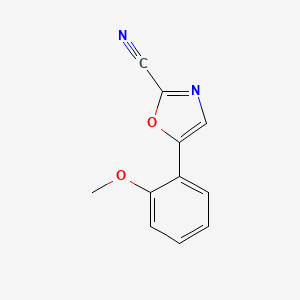

![2-Benzyl-1-isopropyl-5-methyloctahydropyrrolo[3,4-c]pyrrole](/img/structure/B1480938.png)
![Methyl 3-benzyl-3-azabicyclo[3.2.0]heptane-1-carboxylate](/img/structure/B1480939.png)
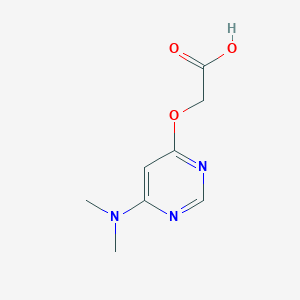

![2-(tert-butyl) 3a-methyl 5-benzyltetrahydropyrrolo[3,4-c]pyrrole-2,3a(1H,3H)-dicarboxylate](/img/structure/B1480945.png)
![1,2-Dibenzyl-5-methyloctahydropyrrolo[3,4-c]pyrrole](/img/structure/B1480946.png)
